
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a propenoic acid backbone with diethoxyphosphinyl and phenyl groups, making it a valuable intermediate in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- typically involves the esterification of 2-Propenoic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity 2-Propenoic acid and ethyl alcohol.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor functions in biological systems.
Pathways Involved: Influence signaling pathways related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Propenoic acid, ethyl ester
- 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester
- 2-Propenoic acid, ethenyl ester
Uniqueness
2-Propenoic acid, 2-(diethoxyphosphinyl)-3-phenyl-, ethyl ester, (2E)- stands out due to its unique diethoxyphosphinyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and industrial processes.
Propiedades
Número CAS |
53235-77-1 |
|---|---|
Fórmula molecular |
C15H21O5P |
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
ethyl 2-diethoxyphosphoryl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H21O5P/c1-4-18-15(16)14(12-13-10-8-7-9-11-13)21(17,19-5-2)20-6-3/h7-12H,4-6H2,1-3H3 |
Clave InChI |
AFGMDHDZHUKXMX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B14646533.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
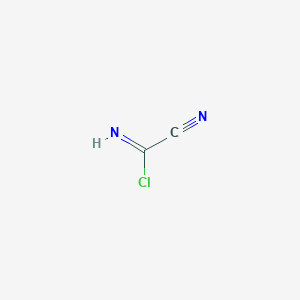
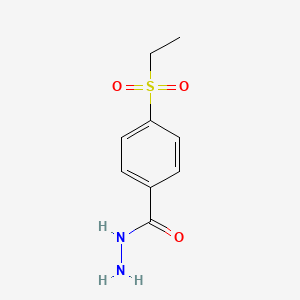
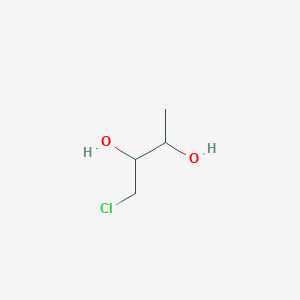
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


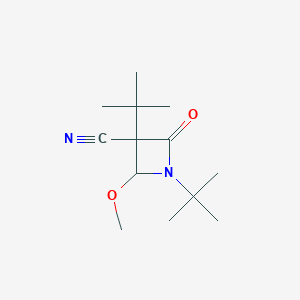
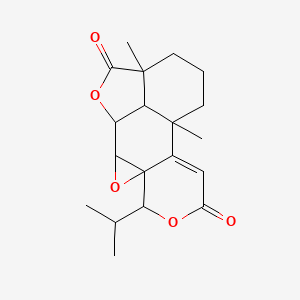
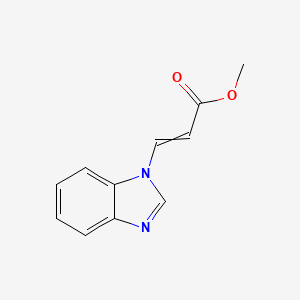
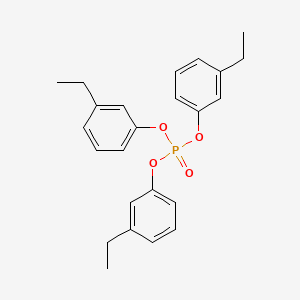
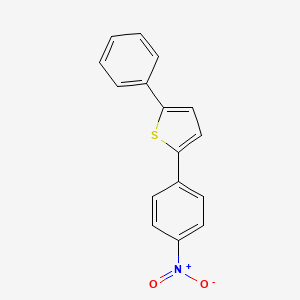
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
